MDL 72527 is a synthetic compound classified as a polyamine analog. [] It plays a crucial role in scientific research as a specific and irreversible inhibitor of polyamine oxidase (PAO), particularly the FAD-dependent PAO. [, , , ] This selective inhibition makes it a valuable tool for investigating the role of polyamine metabolism in various biological processes and pathological conditions. [, , , , , , , , , , , ]
Synthesis Analysis
The synthesis of MDL 72527 involves the introduction of 2,3-butadienyl functional groups onto one of the terminal amino groups of spermidine. [] Specific details regarding the synthesis method and parameters employed are not available in the provided papers.
Chemical Reactions Analysis
MDL 72527 acts as an irreversible inhibitor of PAO, specifically targeting the FAD-dependent form of the enzyme. [, ] The butadienyl groups in its structure are likely involved in forming a covalent adduct with the FAD cofactor, thereby permanently inactivating the enzyme. [] Detailed analyses of the specific chemical reactions and parameters involved in this inactivation process are not available in the provided literature.
Mechanism of Action
MDL 72527 exerts its effects by irreversibly inhibiting PAO, an enzyme involved in the back-conversion of polyamines. [, , ] PAO catalyzes the oxidative deamination of N1-acetylated polyamines, such as N1-acetylspermidine and N1-acetylspermine, to produce spermidine and putrescine, respectively. [, ] This back-conversion pathway is crucial for regulating intracellular polyamine levels. [, ] By inhibiting PAO, MDL 72527 disrupts this pathway, leading to the accumulation of N1-acetylated polyamines and a decrease in putrescine levels. [, , , , , ] These metabolic perturbations have been shown to impact various cellular processes, including cell growth, apoptosis, and inflammatory responses. [, , , , , , , , , , , , , , , , , , , , , , , , , ]
Applications
Cancer research: MDL 72527 has been used to study the role of polyamine metabolism in colon cancer development and to investigate its potential as a target for chemoprevention. [, , , ] Studies have shown that MDL 72527 can reduce tumor burden in animal models of colon cancer and enhance the anti-proliferative effects of other anti-cancer agents. [, , ]
Neurological disorders: MDL 72527 has been employed to investigate the role of polyamine metabolism in various neurological conditions, including ischemic retinopathy, diabetic retinopathy, multiple sclerosis, and excitotoxicity-induced neurodegeneration. [, , , , , ] Research indicates that MDL 72527 can reduce neurodegeneration, improve retinal function, and ameliorate clinical symptoms in these models. [, , , , , ]
Inflammation: MDL 72527 has been used to study the role of polyamine metabolism in inflammatory responses, particularly in the context of bacterial infections. [, ] Studies have shown that MDL 72527 can reduce inflammation and suppress the activation of inflammatory cells in models of colitis and H. pylori infection. [, ]
Traumatic brain injury: MDL 72527 has been used to investigate the role of polyamine metabolism in the aftermath of traumatic brain injury. [] Research suggests that MDL 72527 can reduce brain edema and injury volume, indicating its potential as a neuroprotective agent in this context. []
Cataract formation: MDL 72527 has been employed to study the role of polyamine metabolism in cataract development. [] Research suggests that MDL 72527 can modulate enzyme activities involved in lens opacification, suggesting a potential strategy for preventing cataracts. []
Related Compounds
N1,N4-di-n-butyl-1,4-butanediamine
Compound Description: N1,N4-di-n-butyl-1,4-butanediamine is a structural analog of MDL 72527 that lacks the conjugated diene system present in MDL 72527. Research has shown this compound to be cytotoxic, primarily inducing non-apoptotic cell death. []
Relevance: The structural similarity to MDL 72527, but lack of polyamine oxidase (PAO) inhibitory activity, allowed researchers to investigate whether the cytotoxic effects observed with MDL 72527 were dependent on its PAO inhibitory activity or other mechanisms. [] This comparison helped to elucidate the structure-activity relationship of MDL 72527 and its analogs.
N1-Acetylspermidine
Compound Description: N1-Acetylspermidine is a naturally occurring acetylated polyamine. It is a substrate for polyamine oxidase (PAO), and its levels are influenced by the activity of spermidine/spermine N1-acetyltransferase (SSAT). [, , , ]
Relevance: N1-Acetylspermidine is a key metabolite in the polyamine interconversion pathway, which is directly targeted by MDL 72527. Studies investigating the effects of MDL 72527 often measure N1-acetylspermidine levels to assess the degree of PAO inhibition. [, , , ] The accumulation of N1-acetylspermidine following MDL 72527 treatment confirms the inhibition of PAO and provides insights into the downstream consequences of blocking this pathway.
Relevance: The appearance of N1N12-diacetylspermine in urine after MDL 72527 treatment suggests that PAO inhibition leads to its accumulation. [] This observation led to the proposal that urinary N1N12-diacetylspermine could potentially serve as a sensitive marker for cell death in conjunction with PAO inhibition.
Spermine
Compound Description: Spermine is a naturally occurring polyamine that plays a crucial role in cell growth and proliferation. It is a substrate for both spermine oxidase (SMO) and polyamine oxidase (PAO). [, , , , ]
Relevance: Spermine metabolism is directly affected by MDL 72527, as this compound inhibits PAO, an enzyme involved in spermine retroconversion. [, , , , ] By inhibiting PAO, MDL 72527 can alter the balance of spermine and its metabolites, ultimately impacting cellular processes related to polyamine function.
Spermidine
Compound Description: Spermidine is another naturally occurring polyamine essential for cell growth. It is a product of spermine retroconversion and a substrate for PAO. [, , , , ]
Relevance: Similar to spermine, spermidine metabolism is also influenced by MDL 72527 due to its inhibitory effect on PAO. [, , , , ] Changes in spermidine levels following MDL 72527 treatment are often studied to understand the broader metabolic consequences of PAO inhibition.
Putrescine
Compound Description: Putrescine is a polyamine involved in various cellular processes, including cell growth and differentiation. It is a product of both spermine and spermidine retroconversion. [, , , , , , ]
Relevance: MDL 72527, through its inhibition of PAO, can impact putrescine levels. [, , , , , , ] Studies often measure putrescine levels in conjunction with MDL 72527 treatment to understand how polyamine homeostasis is affected.
Compound Description: This compound is a spermidine analog containing a 2,3-butadienyl group attached to one of the terminal amino groups. It acts as an irreversible inhibitor of both spermine oxidase (SMO) and N1-acetylpolyamine oxidase (APAO). []
Relevance: N(8)-butadienyl Spd is structurally related to MDL 72527, sharing the 2,3-butadienyl moiety that confers irreversible inhibition of polyamine oxidases. [] This compound exhibits greater potency against SMO compared to MDL 72527, highlighting the influence of subtle structural modifications on inhibitory activity against different polyamine oxidases.
Compound Description: This compound is another spermidine analog containing a 2,3-butadienyl group, but attached at a different position compared to N(8)-butadienyl Spd. It also functions as an irreversible inhibitor of both SMO and APAO. []
Relevance: Like N(8)-butadienyl Spd, N(1)-butadienyl Spd is structurally related to MDL 72527 due to the presence of the 2,3-butadienyl group. [] The existence of these related compounds provides a framework for understanding the structural elements essential for interacting with and inhibiting polyamine oxidases like SMO and APAO.
α-Difluoromethylornithine (DFMO)
Compound Description: α-Difluoromethylornithine (DFMO) is a well-known inhibitor of ornithine decarboxylase (ODC), a key enzyme in polyamine biosynthesis. [, , , ]
Relevance: While not structurally related to MDL 72527, DFMO is often used in conjunction with MDL 72527 in research to achieve a more comprehensive depletion of cellular polyamine levels. [, , , ] Combining an inhibitor of polyamine biosynthesis (DFMO) with an inhibitor of polyamine retroconversion (MDL 72527) can synergistically reduce polyamine concentrations and potentiate the effects observed with either compound alone.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Vilazodone is a 1-benzofuran that is 5-(piperazin-1-yl}-1-benzofuran-2-carboxamide having a (5-cyanoindol-3-yl)butyl group attached at position N-4 on the piperazine ring. Used for the treatment of major depressive disorder. It has a role as an antidepressant, a serotonergic agonist and a serotonin uptake inhibitor. It is a member of indoles, a nitrile, a N-arylpiperazine, a N-alkylpiperazine, a member of 1-benzofurans and a monocarboxylic acid amide. It is a conjugate base of a vilazodone(1+). Vilazodone is a novel compound with combined high affinity and selectivity for the 5-hydroxytryptamine (5-HT) transporter and 5-HT(1A) receptors. Vilazodone may also be associated with less sexual dysfunction and weight gain. Vilazodone was given FDA approval on January 21, 2011. Vilazodone is a selective serotonin reuptake inhibitor (SSRI) and partial serotonin receptor agonist which is used in the therapy of major depressive disorders. In premarketing clinical trials, vilazodone therapy was not associated with an increased rate of elevations in serum aminotransferase levels, and it has yet to be linked to instances of clinically apparent acute liver injury. Vilazodone is a selective serotonin (5-HT) reuptake inhibitor (SSRI) and a 5-HT-1A receptor partial agonist, with antidepressant and anti-anxiety activities. Vilazodone inhibits the reuptake of serotonin from the synaptic cleft while stimulating the release of 5-HT into the synaptic cleft. This increases the concentration of 5-HT in the synaptic cleft and potentiates serotonergic neurotransmission in the central nervous system. A benzofuran, indole, and piperazine derivative that functions as a SEROTONIN UPTAKE INHIBITOR and partial SEROTONIN 5-HT1 RECEPTOR AGONIST. It is used as an ANTIDEPRESSIVE AGENT. See also: Vilazodone Hydrochloride (has salt form).
Mavoglurant racemate is the racemate of mavoglurant. Mavoglurant is a novel, non-competitive mGlu5 receptor antagonist.For antagonistic activity, (-)-mavoglurant, the (-)-enantiomer shows IC50 of 0.11 μM and 0.03 μM (Ca2+ and PI-turnover) whereas the (+)-enantiomer ((+)-10) shows only 37% and 18% inhibition at 10 μM[1].
Potent and broad spectrum fluoroquinolone antibiotic agent (MIC90 values are 4 and 9 μM for Staphylococcus aureus and epidermidis respectively). Inhibits topoisomerase IV and DNA gyrase. Pazufloxacin is a broad-spectrum synthetic fluoroquinolone antibiotic. It is active against Gram-negative and Gram-positive bacteria, including clinical isolates of E. coli, K. pneumoniae, methicillin-susceptible and -resistant S. aureus, and methicillin-susceptible and -resistant S. epidermidis (MIC90s = 0.05, 0.1, 0.39, 12.5, 0.39, and 6.25 μg/ml, respectively). It inhibits E. coli, P. aeruginosa, and S. aureus DNA gyrase (IC50s = 0.88, 1.9, and 10.2 μg/ml, respectively) and S. aureus topoisomerase IV (IC50 = 24.2 μg/ml) in cell-free assays. In vivo, pazufloxacin is active against systemic E. coli, K. pneumoniae, and methicillin-resistant S. aureus infections in mice (ED50s = 0.15, 5.5, and 4.5 mg/kg, respectively). Pazufloxacin (T-3761) mesylate is a fluoroquinolone antibiotic. Target: AntibacterialPazufloxacin (T-3761), a new quinolone derivative, showed broad and potent antibacterial activity. T-3761 showed good efficacy in mice against systemic, pulmonary, and urinary tract infections with gram-positive and gram-negative bacteria, including quinolone-resistant Serratia marcescens and Pseudomonas aeruginosa. The in vivo activity of T-3761 was comparable to or greater than those of ofloxacin, ciprofloxacin, norfloxacin, and tosufloxacin against most infection models in mice. The activities of T-3761 were lower than those of tosufloxacin against gram-positive bacterial systemic and pulmonary infections in mice but not against infections with methicillin-resistant Staphylococcus aureus. T-3761 had a broad spectrum of activity and had potent activity against gram-positive and -negative bacteria. The MICs of T-3761 against 90% of the methicillin-susceptible Staphylococcus aureus, methicillin-susceptible and -resistant Staphylococcus epidermidis, and Clostridium spp. tested were 0.39 to 6.25 micrograms/ml. The MBCs of T-3761 were either equal to or twofold greater than the MICs. The 50% inhibitory concentrations of T-3761 for DNA gyrases isolated from E. coli and P. aeruginosa were 0.88 and 1.9 micrograms/ml, respectively.
ADU-S100 (MIW815) is a synthetic cyclic dinucleotide (CDN) agonist (activator) of Stimulator of Interferon Genes (STING), a receptor crucial to activate the innate (endogenous) immune system. ADU-S100 (MIW815) activates all known human and mouse STINGs, and effectively induces the expression of cytokines and chemokines, leading to a robust and durable antigen-specific T-cell mediated immune response against cancer cells.
TAPI-1 is a specific TACE(TNF-α-converting enzyme) inhibitor.IC50 value:Target:TAPI-1 inhibited LL-37-induced TGF-α production, EGFR activation and subsequent MUC5AC mucin production, whereas TGF-α-neutralizing antibody, but not AR- or HB-EGF-neutralizing antibody, inhibited LL-37-induced EGFR activation and subsequent MUC5AC mucin production in NCI-H292 cells [1]. Using the TNF-alpha converting enzyme (TACE) inhibitor, TAPI-1, TPA-stimulated TNFalpha shedding could be completely prevented in PKCepsilon transgenic mice and isolated keratinocytes [2]. Pretreatment with antibody against FcγRII or with CD32 siRNA, p47(phox) siRNA, apocynin, N-acetylcysteine, tumor necrosis factor-α protease inhibitor 1 (TAPI-1) or TACE siRNA attenuated sLOX-1 release induced by CRP. CRP also elevated serum sLOX-1 levels in a rabbit model of atherosclerosis [3].
ML RR-S2 CDA is a synthetic cyclic dinucleotide (CDN) that contains non-canonical 2'5'-phosphodiester bonds and is an activator of stimulator of interferon genes (STING). It contains mixed linkages (ML) with both 2'5' and 3'5' linkages, which leads to increased thermal stability of human STING in a differential scanning fluorimetry (DSF) assay. ML RR-S2 CDA increases type I interferon production by THP-1 human monocytes relative to unmodified cyclic di-AMP (CDA;), indicating the ML enhances its action at human STING. It induces expression of IFN-β and the pro-inflammatory cytokines TNF-α, IL-6, and Mcp-1 in murine bone marrow macrophages (BMM) isolated from wild-type, but not STING-/-, mice. ML RR-S2 CDA also induces IFN-β expression in peripheral blood mononuclear cells (PBMCs) isolated from donors carrying STINGWT/WT, STINGWT/REF, and STINGWT/HAQ alleles. In vivo, ML RR-S2 CDA initiates tumor regression and prevents tumor growth upon tumor cell reimplantation in 4T1 murine mammary and CT26 murine colon cancer models. ML RR-S2 CDA ammonium salt is an inducer of STING (stimulator of interferon genes). ML RR-S2 CDA has enhanced binding affinity to STING and activate all known human STING alleles. Target: STINGInVitro: ML RR-S2 CDA shows enhanced type I IFN production over CDA in THP-1 human monocytes. In contrast, the dithio, mixed-linkage cyclic dinucleotide (CDN) derivatives (ML RR-CDA, ML RR-S2 CDG, and ML RR-S2 cGAMP) potently activate all five hSTING alleles, including the refractory hSTINGREF and hSTINGQ alleles. ML RR-S2 CDA induces the highest expression of IFN-β and the pro-inflammatory cytokines TNF-α, IL-6, and MCP-1 on a molar equivalent basis, as compared to endogenous ML cGAMP and the TLR3 agonist poly I:C. ML RR-S2 CDA is also found to induce aggregation of STING and induce phosphorylation of TBK1 and IRF3 in mouse bone marrow macrophage (BMM). ML RR-S2 CDA induces significantly higher levels of IFN-α when compared to ML cGAMP. InVivo: ML RR-S2 CDA shows higher anti-tumor control than the endogenous ML cGAMP. A dose response of the ML RR-S2 CDA compound is performed in B16 tumor-bearing mice, which identifies an optimal antitumor dose level that also elicites maximum tumor antigen-specific CD8+ T cell responses, and improves long-term survival to 50%[1].